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Compound of Interest

Compound Name:
5-Chloro-1H-pyrrolo[2,3-

b]pyridine-4-carbaldehyde

Cat. No.: B1593314 Get Quote

An In-Depth Technical Guide to 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: A

Cornerstone Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Versatile
Heterocycle
In the landscape of medicinal chemistry, the pyrrolo[2,3-b]pyridine scaffold, also known as 7-

azaindole, is a privileged structure. Its unique electronic properties and ability to form key

hydrogen bond interactions have made it a cornerstone in the design of numerous therapeutic

agents. Within this class, 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS No:

1015610-39-5) has emerged as a particularly valuable and versatile building block.[1][2] Its

strategic functionalization—a reactive aldehyde at the 4-position and a chloro group at the 5-

position—provides synthetic chemists with orthogonal handles for constructing complex

molecular architectures.

This technical guide offers an in-depth exploration of the core chemical properties, synthesis,

reactivity, and applications of this pivotal intermediate. It is intended for researchers, scientists,

and drug development professionals who seek to leverage this compound's potential in their

synthetic endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted

therapies. The narrative emphasizes the causality behind experimental choices, providing not

just protocols but a field-proven perspective on its utility.
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PART 1: Core Physicochemical and Spectroscopic
Profile
Understanding the fundamental properties of a starting material is critical for successful

reaction planning, optimization, and scale-up. 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-
carbaldehyde is typically a solid at room temperature, requiring specific storage conditions to

ensure its long-term stability.[1]

Key Physicochemical Data
Property Value Source(s)

CAS Number 1015610-39-5 [1][2]

Molecular Formula C₈H₅ClN₂O [1][2]

Molecular Weight 180.59 g/mol [1][2]

Appearance Solid

Purity ≥98% (Typical)

Storage Temperature
2-8°C, stored under nitrogen in

a dry, sealed place
[1][2]

InChI Key
PHZFFVFGFZWMFD-

UHFFFAOYSA-N

Synonyms
5-Chloro-7-azaindole-4-

carbaldehyde
[2]

Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound. While

specific spectra can vary slightly based on the solvent and instrument used, representative

data is available from various suppliers.[3] The key expected signals are:

¹H NMR: Protons on the pyrrole and pyridine rings, as well as the distinct downfield signal of

the aldehyde proton.
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¹³C NMR: Carbons of the heterocyclic core and the characteristic signal of the aldehyde

carbonyl carbon.

Mass Spectrometry (MS): A molecular ion peak corresponding to the compound's mass

(180.59 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine.

[1]

Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretch of the

pyrrole, C=O stretch of the aldehyde, and C-Cl stretch.

PART 2: Synthesis and Mechanism
The primary route for introducing a formyl (aldehyde) group onto an electron-rich heterocyclic

system like 7-azaindole is the Vilsmeier-Haack reaction.[4][5] This reaction is a cornerstone of

heterocyclic chemistry, valued for its reliability and efficiency in formylating activated aromatic

rings.[6][7]

The Vilsmeier-Haack Formylation Pathway
The reaction proceeds by first activating a substituted amide, typically N,N-dimethylformamide

(DMF), with a dehydrating agent like phosphorus oxychloride (POCl₃). This in-situ formation

generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5] The

electron-rich pyrrolo[2,3-b]pyridine core then acts as a nucleophile, attacking the Vilsmeier

reagent. Subsequent hydrolysis of the resulting iminium ion intermediate during aqueous

workup yields the final aldehyde product.
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Caption: Vilsmeier-Haack synthesis pathway.

Exemplary Synthetic Protocol
Causality Note: This protocol is a representative procedure based on established chemical

principles for Vilsmeier-Haack reactions on similar substrates. The choice of an inert, dry

solvent is crucial to prevent premature quenching of the highly reactive Vilsmeier reagent. The

low-temperature addition helps control the exothermic nature of the reaction and minimize side-

product formation.

Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen

or Argon), cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate

anhydrous solvent (e.g., dichloromethane) to 0°C.

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the

cooled DMF solution, maintaining the temperature between 0-5°C. Stir the mixture at this

temperature for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve 5-Chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous solvent and

add it dropwise to the prepared Vilsmeier reagent.

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours,

monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).

Quenching and Workup: Carefully pour the reaction mixture into a flask containing crushed

ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and

hydrolyze the intermediate.

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl

acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate,

and concentrate under reduced pressure. The crude product can then be purified by column

chromatography or recrystallization to yield the pure 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-
carbaldehyde.

PART 3: Chemical Reactivity and Strategic
Applications in Drug Discovery
The synthetic power of this intermediate lies in the distinct reactivity of its functional groups,

allowing for sequential and controlled modifications.

The Aldehyde Group: This is a versatile hub for introducing diversity. It can undergo:

Reductive Amination: To install various amine side chains, a key step in building many

kinase inhibitors.

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon chain extension and the

formation of alkenes.

Oxidation: To form the corresponding carboxylic acid, which can then be converted to

amides or esters.[8]

Reduction: To yield the primary alcohol for further functionalization.
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Condensation Reactions: With nucleophiles like hydroxylamine or hydrazines to form

oximes and hydrazones.

The Chloro Substituent: The chlorine atom on the pyridine ring is a handle for C-C and C-N

bond formation, primarily through:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, Sonogashira, and Heck

couplings can be used to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: For the direct installation of amine functionalities.

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than in more electron-

deficient systems, substitution with strong nucleophiles is possible under forcing

conditions.

Pivotal Role in the Synthesis of Tofacitinib
The most prominent application of this scaffold is as a key intermediate in the synthesis of

Tofacitinib (Xeljanz®), a Janus Kinase (JAK) inhibitor approved for treating rheumatoid arthritis

and other autoimmune diseases.[9][10] The pyrrolo[2,3-b]pyrimidine core of Tofacitinib is

constructed from intermediates derived from the 7-azaindole framework. While Tofacitinib itself

does not contain the 5-chloro or 4-carbaldehyde groups in its final structure, related precursors

are essential for building the core heterocycle that is ultimately coupled with the chiral

piperidine side chain.[9][10][11][12] The chemistry developed around this class of compounds

is central to the drug's manufacturing process.
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[2,3-b]pyridine

-4-carbaldehyde
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Pyrrolo[2,3-d]pyrimidine
Core Synthesis

Multi-step
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(Final API)
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Caption: Role as a precursor to the core of Tofacitinib.
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Broader Applications in Kinase Inhibition
The utility of the 7-azaindole scaffold extends beyond JAK inhibitors. Research has

demonstrated its value in developing potent inhibitors for other critical therapeutic targets,

including:

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Derivatives of 1H-pyrrolo[2,3-

b]pyridine have shown significant promise in targeting FGFRs, which are implicated in

various cancers.[13]

Phosphodiesterase 4B (PDE4B) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide

series has been explored for developing selective PDE4B inhibitors for treating central

nervous system diseases.[14]

PART 4: Safety, Handling, and Disposal
As with any laboratory chemical, adherence to strict safety protocols is mandatory. The

information provided here is a summary; users must consult the full Safety Data Sheet (SDS)

before handling.[15][16][17]

GHS Hazard and Precautionary Information
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Category Code Statement Source(s)

Hazard Pictogram GHS07

Signal Word Warning [16]

Hazard Statement H302 Harmful if swallowed. [16]

Hazard Statement H319
Causes serious eye

irritation.
[16]

Precautionary P264
Wash skin thoroughly

after handling.
[15]

Precautionary P280

Wear protective

gloves/protective

clothing/eye

protection/face

protection.

[15][17]

Precautionary P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[15][16][17]

Handling and Storage Recommendations
Personal Protective Equipment (PPE): Use safety glasses with side-shields, impervious

gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[15][17]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and

stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[15]

Disposal: Dispose of the material and its container in accordance with local, regional, and

national regulations. The material may be sent to a licensed chemical destruction plant. Do

not allow it to enter drains or sewer systems.[15]
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Conclusion: A Building Block of Enduring Value
5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is more than a mere chemical

intermediate; it is a testament to the power of strategic molecular design. Its dual

functionalization provides a robust platform for synthetic diversification, enabling the efficient

construction of complex, biologically active molecules. Its proven role in the synthesis of

blockbuster drugs like Tofacitinib underscores its industrial relevance, while its continued

exploration in the development of new FGFR and PDE4B inhibitors highlights its enduring

value in the drug discovery pipeline. For medicinal and process chemists, a thorough

understanding of this compound's properties and reactivity is a key asset in the ongoing quest

for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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